molecular formula C16H12N4O4 B12737518 Urea, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N'-phenyl- CAS No. 116758-63-5

Urea, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N'-phenyl-

Katalognummer: B12737518
CAS-Nummer: 116758-63-5
Molekulargewicht: 324.29 g/mol
InChI-Schlüssel: HDADTSCGQIXHJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Urea, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N’-phenyl- is a complex organic compound that features a unique combination of functional groups, including a urea moiety, a benzodioxole ring, and an oxadiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N’-phenyl- typically involves multiple steps. One common method starts with the preparation of the 1,3-benzodioxole ring, followed by the formation of the 1,3,4-oxadiazole ring through cyclization reactions.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Urea, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N’-phenyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions could lead to a wide range of functionalized compounds .

Wissenschaftliche Forschungsanwendungen

Urea, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N’-phenyl- has several scientific research applications:

Wirkmechanismus

The mechanism by which Urea, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N’-phenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic pathways, and gene expression regulation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Urea, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N’-phenyl- is unique due to the presence of the 1,3,4-oxadiazole ring, which imparts distinct chemical and biological properties. This ring system can enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable molecule for various applications .

Eigenschaften

CAS-Nummer

116758-63-5

Molekularformel

C16H12N4O4

Molekulargewicht

324.29 g/mol

IUPAC-Name

1-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-3-phenylurea

InChI

InChI=1S/C16H12N4O4/c21-15(17-11-4-2-1-3-5-11)18-16-20-19-14(24-16)10-6-7-12-13(8-10)23-9-22-12/h1-8H,9H2,(H2,17,18,20,21)

InChI-Schlüssel

HDADTSCGQIXHJI-UHFFFAOYSA-N

Kanonische SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC(=O)NC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.